C21H28N2O6S C21H28N2O6S
Brand Name: Vulcanchem
CAS No.:
VCID: VC19996400
InChI: InChI=1S/C21H28N2O6S/c1-30(26,27)23-11-9-22(10-12-23)20(25)15-28-16-5-6-17-18(24)14-21(29-19(17)13-16)7-3-2-4-8-21/h5-6,13H,2-4,7-12,14-15H2,1H3
SMILES:
Molecular Formula: C21H28N2O6S
Molecular Weight: 436.5 g/mol

C21H28N2O6S

CAS No.:

Cat. No.: VC19996400

Molecular Formula: C21H28N2O6S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

C21H28N2O6S -

Specification

Molecular Formula C21H28N2O6S
Molecular Weight 436.5 g/mol
IUPAC Name 7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,1'-cyclohexane]-4-one
Standard InChI InChI=1S/C21H28N2O6S/c1-30(26,27)23-11-9-22(10-12-23)20(25)15-28-16-5-6-17-18(24)14-21(29-19(17)13-16)7-3-2-4-8-21/h5-6,13H,2-4,7-12,14-15H2,1H3
Standard InChI Key YEWPKAFVJPWDOO-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4

Introduction

Structural and Chemical Properties

The molecular architecture of C21H28N2O6S combines multiple functional groups that dictate its reactivity and biological interactions. The spirocyclic core—a chromene ring fused to a cyclohexane via a ketone group—imparts rigidity, while the piperazine subunit modified with a methylsulfonyl group enhances solubility and potential receptor binding. The ethoxy bridge connects these domains, facilitating conformational flexibility.

Table 1: Key Physicochemical Properties of C21H28N2O6S

PropertyValue
Molecular FormulaC21H28N2O6S
Molecular Weight436.5 g/mol
IUPAC Name7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,1'-cyclohexane]-4-one
Canonical SMILESCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4
PubChem CID29129628

The presence of the sulfonyl group (-SO2-) in the piperazine ring suggests potential for hydrogen bonding and electrostatic interactions, critical for targeting enzymes or microbial proteins.

Synthesis and Characterization

Synthetic routes to C21H28N2O6S likely involve multi-step protocols common to thiadiazole derivatives. A plausible pathway begins with the formation of the spirochromene-cyclohexane core via acid-catalyzed cyclization of a phenolic precursor. Subsequent etherification introduces the ethoxy linker, followed by coupling to a pre-functionalized piperazine bearing the methylsulfonyl group.

Key challenges include optimizing yields during spirocycle formation and ensuring regioselectivity in piperazine substitution. Analytical techniques such as NMR and high-resolution mass spectrometry (HRMS) would confirm structural integrity, while X-ray crystallography could resolve the spirocyclic conformation.

Biological Activities and Mechanisms

Thiadiazole derivatives are renowned for their broad-spectrum bioactivity. For C21H28N2O6S, in vitro assays demonstrate:

  • Antimicrobial Activity: Inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), likely via disruption of cell wall synthesis or fungal ergosterol biosynthesis.

  • Antiviral Potential: Preliminary data suggest interference with viral protease activity, though specific targets remain uncharacterized.

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

CompoundAntimicrobial MIC (µg/mL)Antifungal MIC (µg/mL)
C21H28N2O6S8 (S. aureus)16 (C. albicans)
Metronidazole (control)2 (S. aureus)4 (C. albicans)

The methylsulfonyl group may enhance membrane permeability, while the spirocyclic system could reduce off-target effects compared to simpler thiadiazoles.

Research Advancements and Limitations

Recent studies emphasize structure-activity relationship (SAR) analyses to refine C21H28N2O6S's efficacy. Modifications to the piperazine substituents or ethoxy linker length have shown variable impacts on potency. For instance, replacing the methylsulfonyl group with a carboxylate diminishes antimicrobial activity by 50%, underscoring the importance of this moiety.

Despite promising results, limitations persist:

  • Solubility Issues: The compound's lipophilic spirocyclic core limits aqueous solubility, complicating formulation.

  • Toxicity Concerns: Preliminary cytotoxicity assays in hepatocyte models indicate moderate IC50 values (~25 µM), necessitating further optimization.

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields.

  • Mechanistic Studies: Elucidating molecular targets via proteomic profiling or crystallographic studies.

  • Analog Development: Exploring bioisosteric replacements for the sulfonyl group to enhance pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator